Hexadecen-1-ol, trans-9-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

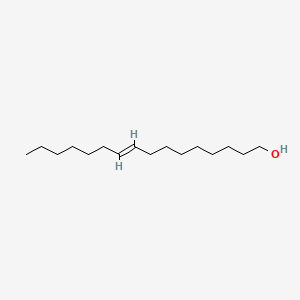

9-Hexadecen-1-ol is a long-chain fatty alcohol.

Biologische Aktivität

Hexadecen-1-ol, trans-9- is a fatty alcohol that has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound is primarily known for its presence in certain plant extracts and essential oils, and studies have highlighted its antioxidant, antimicrobial, and anti-inflammatory activities. This article reviews the biological activities associated with Hexadecen-1-ol, trans-9-, summarizing key findings from diverse sources.

Chemical Structure and Properties

Hexadecen-1-ol, trans-9- is an unsaturated fatty alcohol with the molecular formula C16H32O. Its structure features a 16-carbon chain with a double bond located between the 9th and 10th carbon atoms. The presence of this double bond contributes to its reactivity and biological activity.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress, which can lead to various diseases. Research indicates that Hexadecen-1-ol, trans-9- exhibits significant antioxidant activity. A study evaluating the antioxidative effects of various plant extracts found that those containing this compound demonstrated a strong ability to scavenge free radicals, particularly in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays .

Table 1: Antioxidant Activity of Hexadecen-1-ol, trans-9-

| Extract Source | IC50 Value (µg/mL) | Method Used |

|---|---|---|

| Acmella uliginosa | 48.70 ± 1.54 | DPPH Scavenging |

| Datura discolor | Not specified | Various assays |

| Sundew plant extract | Not specified | Various assays |

Antimicrobial Activity

Hexadecen-1-ol, trans-9- has also been studied for its antimicrobial properties. It has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that extracts containing this compound inhibited Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .

Table 2: Antimicrobial Efficacy of Hexadecen-1-ol, trans-9-

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.90 |

| Escherichia coli | Not effective |

| Pseudomonas aeruginosa | Weak inhibition |

Anti-inflammatory Activity

The anti-inflammatory potential of Hexadecen-1-ol, trans-9- has been substantiated through various studies. For example, extracts containing this compound were shown to reduce intracellular reactive oxygen species (ROS) production, indicating its role in mitigating inflammation . Furthermore, it was found to enhance apoptosis in cancer cell lines such as MCF-7 by modulating inflammatory pathways .

Case Studies

Several case studies have highlighted the biological activities of Hexadecen-1-ol, trans-9-. One notable study involved the extraction of compounds from the Sundew plant (Drosera burmannii), where Hexadecen-1-ol was identified as a significant contributor to the extract's anti-inflammatory and anticancer activities . Another investigation into the phytochemical composition of Teucrium polium revealed that this compound played a role in the plant's traditional medicinal use for treating inflammation-related conditions .

Eigenschaften

IUPAC Name |

(E)-hexadec-9-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIYNOAMNIKVKF-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880843 |

Source

|

| Record name | hexadecen-1-ol, trans-9- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64437-47-4 |

Source

|

| Record name | hexadecen-1-ol, trans-9- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of identifying Hexadecen-1-ol, trans-9- in the callus extract of Populus alba treated with Moringa oleifera derived Selenium Nanoparticles (MO-SeNPs)?

A1: Research indicates that both Moringa oleifera extract and MO-SeNPs can stimulate the production of secondary metabolites in Populus alba callus. [] The identification of Hexadecen-1-ol, trans-9- within this complex mixture suggests it might be one of the compounds influenced by the treatment. Further investigation is needed to confirm if its presence is directly linked to the MO-SeNPs or a general response to the treatment. This finding contributes to the understanding of plant-nanoparticle interactions and their potential for enhancing the production of valuable compounds.

Q2: The research mentions that Hexadecen-1-ol, trans-9- was found in both Populus alba callus treated with MO-SeNPs and in the zone of inhibition produced by Bacillus amyloliquefaciens against Rhizoctonia solani. Could there be a connection between these findings?

A2: While intriguing, the presence of Hexadecen-1-ol, trans-9- in these two distinct studies doesn't necessarily imply a direct connection. [, ] Its presence in both instances could be coincidental or indicative of a broader biological role for this compound. Further research is needed to determine if Hexadecen-1-ol, trans-9- plays a role in the antifungal activity of Bacillus amyloliquefaciens or if its presence in the Populus alba callus is related to a stress response or other biological processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.